molecular formula C26H16N6OS B293177 12,13-diphenyl-5-[(E)-pyridin-3-ylmethylideneamino]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

12,13-diphenyl-5-[(E)-pyridin-3-ylmethylideneamino]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B293177
M. Wt: 460.5 g/mol
InChI Key: XPIAZDFJRXSYJS-WKULSOCRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents .

Scientific Research Applications

3,4-Diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one involves its interaction with molecular targets in biological systems. The compound may inhibit the growth of microorganisms by interfering with essential cellular processes. Specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one stands out due to its unique combination of structural elements, which may contribute to its distinct biological activities. Its potential as a versatile compound for developing new therapeutic agents highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C26H16N6OS

Molecular Weight

460.5 g/mol

IUPAC Name

12,13-diphenyl-5-[(E)-pyridin-3-ylmethylideneamino]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C26H16N6OS/c33-26-24-23(28-16-32(26)29-15-17-8-7-13-27-14-17)21-20(18-9-3-1-4-10-18)22(30-31-25(21)34-24)19-11-5-2-6-12-19/h1-16H/b29-15+

InChI Key

XPIAZDFJRXSYJS-WKULSOCRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)/N=C/C5=CN=CC=C5)SC3=NN=C2C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)N=CC5=CN=CC=C5)SC3=NN=C2C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)N=CC5=CN=CC=C5)SC3=NN=C2C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.